![molecular formula C12H11NO3 B8593659 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid](/img/structure/B8593659.png)
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid
描述
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反应分析
Types of Reactions
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the phenyl or isoxazole rings.
科学研究应用
Chemistry
In chemistry, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a lead compound for the development of new drugs targeting these conditions.
Industry
In industry, the compound’s unique chemical properties make it useful for the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.
作用机制
The mechanism of action of 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is not well-documented. based on the known activities of isoxazole derivatives, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve the inhibition or activation of these targets, leading to the observed biological activities.
相似化合物的比较
Similar Compounds
- 4-(5-Phenylisoxazol-3-yl)benzoic acid
- 4-(5-(4-Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid features a methyl group on the isoxazole ring, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial development.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-11(7-13-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
InChI 键 |
NKUOWVJDWBCIKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NO1)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
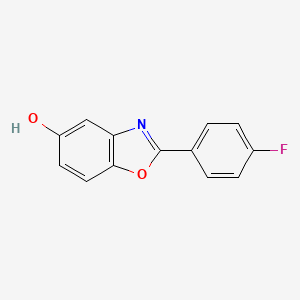
![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)
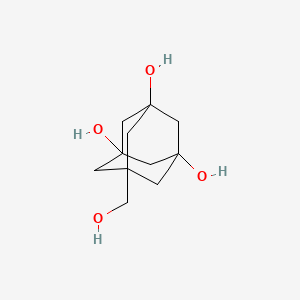
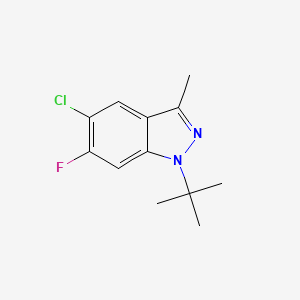
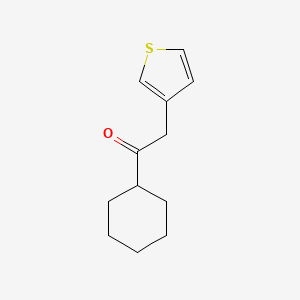
![4-Chloro-6-methoxy-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B8593611.png)
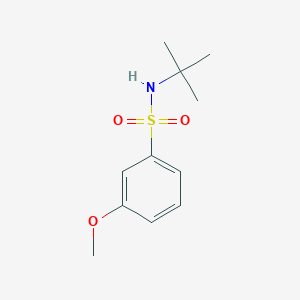
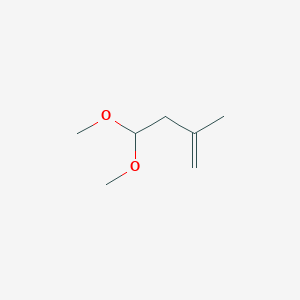
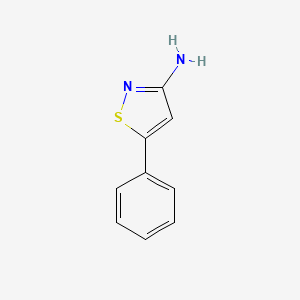
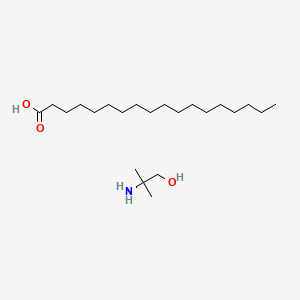
![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)
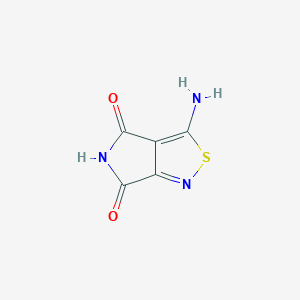
![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)
![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)
